molecular formula C17H19N5O4S2 B6537718 ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1021255-09-3

ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B6537718
CAS RN: 1021255-09-3
M. Wt: 421.5 g/mol
InChI Key: GGDSQKHQMUJCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate is 421.08784645 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives also exhibit anti-inflammatory effects . They could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties, making them effective against a range of microorganisms .

Antifungal Activity

In addition to their antimicrobial activity, thiazole derivatives also exhibit antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have been reported to have antiviral properties . This could make them useful in the development of new antiviral drugs.

Anticonvulsant Activity

Thiazole derivatives have been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of conditions characterized by seizures, such as epilepsy.

Antitumor Activity

Thiazole compounds have been reported to have antitumor or cytotoxic activity . This suggests potential applications in the treatment of cancer.

properties

IUPAC Name

ethyl 2-[[2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-3-26-16(25)14-9(2)18-17(28-14)20-12(23)8-27-13-7-6-11(21-22-13)19-15(24)10-4-5-10/h6-7,10H,3-5,8H2,1-2H3,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDSQKHQMUJCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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